![molecular formula C₈H₁₃NO B1141947 内-8-甲基-8-氮杂双环[3.2.1]辛-6-烯-3-醇 CAS No. 20513-09-1](/img/structure/B1141947.png)

内-8-甲基-8-氮杂双环[3.2.1]辛-6-烯-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azabicyclo[3.2.1]octane derivatives, including "endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol," involves various strategic approaches, such as desymmetrization via ring-closing metathesis to obtain enantiomerically enriched structures (Burke et al., 1999). Efficient synthesis from pyroglutamic acid through amide activation and cyclization has also been reported, highlighting the compound's accessibility for further study (Singh et al., 2007).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.2.1]octane derivatives, including conformational preferences, has been extensively studied through methods such as NMR and X-ray diffraction. These studies reveal detailed insights into the stereochemistry and conformational dynamics of the scaffold (Izquierdo et al., 1991). The cyclopentane and piperidine rings commonly adopt specific conformations that are crucial for the compound's chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

Azabicyclo[3.2.1]octane derivatives participate in a variety of chemical reactions, reflecting their versatility as synthetic intermediates. These reactions include asymmetric cycloadditions and desymmetrization protocols, providing access to chiral building blocks for natural product synthesis (Hartung & Hoffmann, 2004). The ability to undergo transformations under different conditions highlights the compound's reactivity and potential applications in complex molecule construction.

科学研究应用

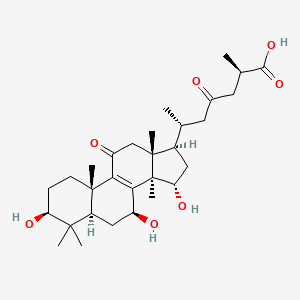

托烷生物碱的核心结构

8-氮杂双环[3.2.1]辛烷骨架是内-8-甲基-8-氮杂双环[3.2.1]辛-6-烯-3-醇的核心结构,也是托烷生物碱家族的中心核心 {svg_1}. 这些生物碱表现出广泛的有趣生物活性 {svg_2}.

立体选择性合成

针对以立体选择性方式制备这种基本结构的研究吸引了世界各地许多研究小组的关注 {svg_3}. 这是因为大多数方法依赖于非环状起始材料的对映选择性构建,该起始材料包含所有必需的立体化学信息,以允许双环骨架的立体控制形成 {svg_4}.

药理分析

内-6-甲氧基-8-甲基-8-氮杂双环[3.2.1]辛-3-基-2,3-二氢-2-氧代-1 H-苯并咪唑-1-羧酸盐酸盐 (DAU 6285) 在大鼠食管粘膜肌层和豚鼠回肠的 5-羟色胺 4 受体上的药理学分析 {svg_5}.

热力学性质数据

美国国家标准与技术研究院 (NIST) 提供访问纯化合物热力学性质数据的集合,主要侧重于有机物 {svg_6}. 这包括内-8-甲基-8-氮杂双环[3.2.1]辛-6-烯-3-醇 {svg_7}.

化学结构和性质

内-8-甲基-8-氮杂双环[3.2.1]辛-6-烯-3-醇的化学结构和性质已得到充分记录 {svg_8}. 这包括其分子量、IUPAC 标准 InChI、InChIKey 和 CAS 注册号 {svg_9}.

属性

IUPAC Name |

(1R,5S)-8-methylbicyclo[3.2.1]oct-6-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3/t6?,7-,8+,9? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENSJAVOGKRVAA-VGKQMMLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(CC1C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@@H]2CC(C[C@H]1C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)

![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)